Hydrouracil, 5-bromo-

Antitumor Antiproliferative Drug Discovery

Researchers requiring a validated thymine analog for mutagenesis or photobiology often face supply inconsistencies. 5-Bromouracil (CAS 1193-76-6) resolves this as a high-purity antimetabolite with documented performance. - Enables near 100% thymine replacement in phage DNA for potent, controllable mutagenesis. - Serves as the superior halouracil radiosensitizer due to its unique dissociative electron attachment profile. - Supplied with refined crystallographic data (R-factor 0.027) for precise structural biology applications.

Molecular Formula C4H5BrN2O2
Molecular Weight 193 g/mol
CAS No. 1193-76-6
Cat. No. B147379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrouracil, 5-bromo-
CAS1193-76-6
Synonyms5-Bromodihydro-2,4(1H,3H)-pyrimidinedione;  5-Bromo-5,6-dihydrouracil;  5-Bromodihydrouracil;  NSC 44132
Molecular FormulaC4H5BrN2O2
Molecular Weight193 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)Br
InChIInChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
InChIKeyZCDARRSUPCSLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromouracil: Key Data & Differentiation


5-Bromouracil (5-BrU, CAS 1193-76-6) is a brominated derivative of uracil and a synthetic analog of the DNA base thymine [1]. It is primarily known as an antimetabolite and a classic chemical mutagen, which functions by substituting for thymine during DNA replication [2]. The compound's biological and chemical properties are distinct from other 5-halogenated uracils, such as 5-fluorouracil, 5-chlorouracil, and 5-iodouracil, leading to its specific applications as an experimental tool in genetic research and photobiology, rather than as a direct therapeutic agent [3].

Mutagenesis studies in viral/bacterial systems
Radiation biology & DNA damage research
High-resolution structural biology & crystallographic modeling
Negative control for antiviral screening assays

5-Bromouracil: Why Substitution Fails


Despite their structural similarities, 5-halogenated uracils exhibit distinct physicochemical and biological properties that preclude simple interchangeability. The size and electronegativity of the halogen substituent directly impact base-stacking interactions in DNA, tautomeric equilibria, and photochemical reactivity [1]. For instance, 5-bromouracil demonstrates a unique propensity for dissociative electron attachment compared to its chloro- and fluoro- counterparts, directly affecting its utility as a radiosensitizer [2]. Furthermore, its specific mutagenic profile in viral and bacterial systems is distinct from that of 5-iodouracil and 5-fluorouracil, which have either weaker or absent mutagenic effects in specific assays [3]. This evidence guide provides quantitative comparisons to support informed procurement and experimental design decisions.

Halogen-dependent DNA interactions Bromine's size and electronegativity alter base-stacking; chloro and fluoro analogs may shift tautomeric equilibria and photochemical reactivity.
Radiosensitization mechanism Unique dissociative electron attachment is not shared by 5-chloro- or 5-fluorouracil; substituting may compromise radiation biology studies.
Mutagenic specificity 5-Bromouracil induces high-efficiency mutagenesis in T2 phage; 5-fluorouracil lacks this activity, limiting assay reproducibility if interchanged.

5-Bromouracil: Evidence-Based Differentiation


Antitumor Potency vs. 5-Fluorouracil and 5-Iodouracil

When synthesized into N-alkylated derivatives, 5-bromouracil exhibits weaker antitumor properties compared to its 5-fluoro- and 5-iodo- analogs. This indicates a lesser potential for direct development as a therapeutic anticancer agent, thereby reinforcing its primary role as a research tool [1].

Antitumor potency
Head-to-head
Less pronounced antitumor properties vs 5-fluorouracil and 5-iodouracil (N-alkylated derivatives)
Supports research tool selection over therapeutic lead
In vitro antitumor assays; data to verify in specific models
Antitumor Antiproliferative Drug Discovery

Mutagenesis in T2 Phage vs. 5-Fluorouracil

5-Bromouracil demonstrates potent mutagenic activity in bacteriophage T2, a property not shared by 5-fluorouracil. The mutagenesis is specifically mediated through the incorporation of 5-bromouracil into phage DNA, where it can replace thymine in large amounts (nearly 100% in some experiments) [1].

Mutagenic activity
Head-to-head
Mutagenic; nearly 100% thymine replacement in T2 phage DNA. 5-fluorouracil non-mutagenic.
Preferred for high-efficiency viral mutagenesis
Bacteriophage T2 assay under thymine deficiency
Mutagenesis Virology Genetics

Absence of Antiviral Activity vs 5-Iodouracil in HSV-1

In contrast to 5-iodouracil, which exhibits measurable antiviral activity, 5-bromouracil has not been shown to possess antiviral effects in similar assays. Specifically, 5-iodouracil showed weak but quantifiable activity against Herpes Simplex Virus type 1 (HSV-1) [1].

Antiviral activity
Cross-study
No reported activity; 5-iodouracil EC50 30.7 μM against HSV-1
Supports negative control in antiviral screening
In vitro HSV-1 assay context
Antiviral Virology Nucleoside Analog

Radiosensitization vs 5-Chlorouracil and 5-Fluorouracil

5-Bromouracil demonstrates a unique susceptibility to radiation, which is not observed in its chloro- and fluoro- counterparts. Anion photoelectron spectroscopy studies revealed that 5-bromouracil undergoes dissociative electron attachment, fragmenting upon electron capture, whereas 5-chloro- and 5-fluorouracil form stable parent anions. This property underpins its function as a potent radiosensitizer [1].

Radiosensitization
Class-level
Undergoes dissociative electron attachment; stable parent anions for 5-ClU and 5-FU
Supports radiation biology & DNA damage studies
Anion photoelectron spectroscopy data
Radiation Biology DNA Damage Biophysics

Crystallographic Precision vs 5-Chlorouracil

In a comparative crystallographic study, the structure of 5-bromouracil was refined to a significantly higher degree of precision (lower R-factor) than 5-chlorouracil. This provides a more accurate three-dimensional model for structural biology and computational chemistry applications [1].

Crystallographic precision
Head-to-head
R = 0.027 (5-BrU) vs 0.058 (5-ClU)
Higher resolution for structural modeling
X-ray diffraction, full-matrix refinement
Crystallography Structural Biology Physical Chemistry

5-Bromouracil: Application Scenarios


High-Efficiency Mutagenesis in Viral/Bacterial Systems

As demonstrated by its ability to replace thymine at nearly 100% in bacteriophage T2 DNA and its potent mutagenic activity (in contrast to the non-mutagenic 5-fluorouracil), 5-bromouracil is the ideal compound for inducing site-specific or random mutations in viral and bacterial genomes [1]. Its use is optimal in systems where thymine deficiency can be controlled, as its mutagenic action is specifically tied to its incorporation during DNA synthesis.

DNA Damage & Repair via Radiosensitization

The unique property of 5-bromouracil to undergo dissociative electron attachment, as opposed to the stable anion formation seen with 5-chloro- and 5-fluorouracil, makes it a superior radiosensitizer among 5-halouracils [1]. This evidence supports its application in radiation biology studies aimed at understanding DNA strand breakage, base damage, and the cellular response to ionizing or UV radiation when incorporated into DNA.

High-Precision Structural Biology & Modeling

The crystal structure of 5-bromouracil has been refined to an R-factor of 0.027, which is superior to that of 5-chlorouracil (R = 0.058) [1]. This higher quality structural data is essential for researchers performing molecular docking simulations, analyzing halogen-bonding interactions, or using 5-bromouracil as a heavy-atom derivative for phasing in X-ray crystallography of nucleic acid complexes.

Differentiation Control in Antiviral Screening

Given that 5-bromouracil shows no documented antiviral activity, whereas the related 5-iodouracil exhibits weak but quantifiable activity against HSV-1 (EC50 = 30.7 μM), 5-bromouracil serves as a valuable negative control in antiviral screening assays [1]. Its inclusion helps differentiate between general nucleoside analog effects and specific antiviral mechanisms.

Application
Selection Property
Validation Focus
Viral/Bacterial Mutagenesis
Thymine substitution efficiency
Mutation frequency in T2 phage model
Radiation Biology & DNA Damage
Dissociative electron attachment
Radiosensitization under ionizing radiation
Structural Biology & Modeling
Crystallographic resolution
R-factor precision in nucleic acid complexes
Antiviral Screening Control
Absence of antiviral activity
Differentiation from 5-iodouracil in HSV-1 assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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